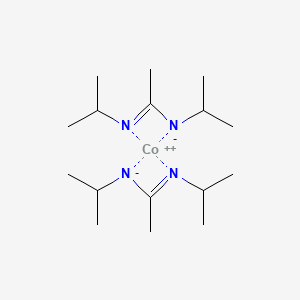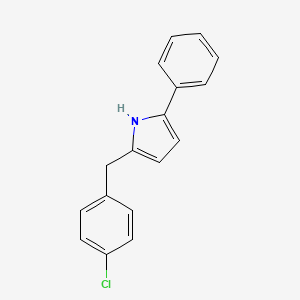
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine, also known as DMPP, is an organic compound with a wide range of applications in the scientific and medical fields. It is a synthetic compound that is used in various laboratory experiments, medical treatments, and research studies. DMPP is an important compound due to its ability to act as a catalyst in various reactions, and its ability to interact with biological systems.
Mecanismo De Acción
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is able to interact with biological systems due to its ability to act as a catalyst in various reactions. It is able to catalyze the oxidation of various substrates, such as alcohols and aldehydes. It is also able to catalyze the hydrolysis of various esters, such as carboxylic acids and amides. Additionally, 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is able to catalyze the formation of various polymers, such as polyurethanes and polyamides.
Biochemical and Physiological Effects
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is able to interact with biological systems due to its ability to act as a catalyst in various reactions. It is able to catalyze the oxidation of various substrates, such as alcohols and aldehydes. Additionally, 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is able to catalyze the hydrolysis of various esters, such as carboxylic acids and amides. Furthermore, 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is able to catalyze the formation of various polymers, such as polyurethanes and polyamides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine in laboratory experiments provides several advantages. One of the main advantages is that it is relatively easy to synthesize and is cost-effective. Additionally, 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is able to catalyze various reactions, making it useful in the synthesis of various organic compounds. Furthermore, 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is able to interact with biological systems, making it useful in the synthesis of various polymers. However, there are some limitations to the use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine in laboratory experiments. One of the main limitations is that it is not very stable and can easily decompose. Additionally, 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine can be toxic if not handled properly.
Direcciones Futuras
The use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine in scientific research is expected to increase in the future. One of the main future directions is the development of new methods for the synthesis of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine. Additionally, researchers are exploring the use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine in the synthesis of various polymers, such as polyurethanes and polyamides. Furthermore, research is being conducted on the use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine in the synthesis of various pharmaceuticals. Additionally, researchers are exploring the use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine in the synthesis of various natural products. Finally, researchers are exploring the use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine in the synthesis of various nanomaterials.
Métodos De Síntesis
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is synthesized using a variety of methods, including the Grignard reaction and the Wittig reaction. In the Grignard reaction, a Grignard reagent is reacted with an aldehyde or ketone to form an alcohol. In the Wittig reaction, an alkyl halide is reacted with a phosphorus ylide to form an alkene. Both reactions are relatively simple and are commonly used in organic synthesis.
Aplicaciones Científicas De Investigación
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is used in various scientific research applications due to its ability to act as a catalyst in various reactions. It is used in the synthesis of various organic compounds, such as pharmaceuticals, natural products, and polymers. It is also used in the synthesis of various polymers, such as polyurethanes and polyamides. Additionally, 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is used in the synthesis of various polymers, such as polyesters and polycarbonates.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O/c1-35-28-22-20-26(21-23-28)31-29(19-11-14-24-12-5-2-6-13-24)30(25-15-7-3-8-16-25)33-32(34-31)27-17-9-4-10-18-27/h2-10,12-13,15-18,20-23H,11,14,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOWCKUJJVZUIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2CCCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[catASium®MN(R)Rh], 97%](/img/structure/B6303245.png)



![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)




![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)


